Nitrocyclobutane

Description

The exact mass of the compound Nitrocyclobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nitrocyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrocyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

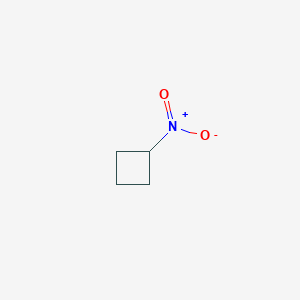

Structure

3D Structure

Properties

IUPAC Name |

nitrocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVBXZMWDWJWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547159 | |

| Record name | Nitrocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2625-41-4 | |

| Record name | Nitrocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | nitrocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrocyclobutane

Abstract

Nitrocyclobutane (CAS No. 2625-41-4) is a strained, cyclic nitroalkane of significant interest in synthetic organic chemistry and materials science.[1] The convergence of high ring strain inherent to the cyclobutane moiety and the potent electron-withdrawing nature of the nitro group imparts unique reactivity and energetic properties to the molecule.[1][2] This guide provides a comprehensive analysis of the physical and chemical properties of nitrocyclobutane, intended for researchers, scientists, and professionals in drug development. We will delve into its structural and spectroscopic characteristics, thermal stability, and key chemical transformations, supported by established protocols and mechanistic insights to facilitate its application in advanced chemical synthesis.

Introduction: The Intersection of Ring Strain and Nitro Chemistry

The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, deviates significantly from the ideal tetrahedral bond angles, rendering it kinetically reactive under various conditions.[2][3] The introduction of a nitro (-NO₂) group, a powerful electron-withdrawing and energetic functional group, further modulates the ring's electronic properties and stability. This unique combination makes nitrocyclobutane a valuable, albeit energetic, building block. Its chemistry is primarily dictated by two factors: the propensity of the strained ring to undergo opening reactions and the versatile reactivity of the nitro group itself. Understanding these dual characteristics is paramount for its effective utilization as a synthetic intermediate.

Molecular Structure and Physical Properties

Nitrocyclobutane is a cyclic organic compound with the molecular formula C₄H₇NO₂.[1] Under standard conditions, it typically presents as a colorless to pale yellow liquid.[1] The puckered, non-planar conformation of the cyclobutane ring helps to alleviate some of the torsional strain that would be present in a perfectly planar structure.[2]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} digraph "Molecular_Structure" { graph [layout = neato, overlap = false, splines=true, maxiter=1000, start=123]; node [shape=circle, style=filled, fontname="Helvetica-Bold", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Structure of Nitrocyclobutane.

Table 1: Physical and Thermochemical Properties of Nitrocyclobutane

| Property | Value | Source(s) |

| CAS Number | 2625-41-4 | [4] |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.10 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Density | 1.13 g/cm³ | [5] |

| Boiling Point | 159.1 °C at 760 mmHg | [5] |

| Refractive Index (n²⁰D) | 1.463 | [5] |

| Flash Point | 61.7 °C | [5] |

| Vapor Pressure | 2.54 mmHg at 25 °C | [5] |

| Ring Strain Energy | ~26.3 kcal/mol (unsubstituted cyclobutane) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of nitrocyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of unsubstituted cyclobutane shows a single resonance at approximately 22.4 ppm.[4] For nitrocyclobutane, the carbon atom bonded to the electron-withdrawing nitro group (C1) is expected to be significantly deshielded and shifted downfield. The other carbon atoms (C2, C3, C4) would appear at higher field, with their chemical shifts influenced by their distance from the nitro group. Based on data for similar nitroalkanes, the C1 carbon signal is anticipated in the 60-80 ppm range, while the other carbons would likely resonate in the 20-30 ppm range.[6] PubChem and SpectraBase confirm the existence of experimental ¹³C NMR data for nitrocyclobutane.[4][7]

-

¹H NMR: The ¹H NMR spectrum is expected to be more complex due to spin-spin coupling. The proton attached to the nitro-substituted carbon (H1) would be the most downfield signal. The remaining six protons on the other three carbon atoms would exhibit complex multiplet patterns due to both geminal and vicinal coupling. The puckered nature of the ring can lead to different chemical environments for axial and equatorial protons, further complicating the spectrum.[4]

Infrared (IR) Spectroscopy

The IR spectrum of nitrocyclobutane is dominated by the characteristic stretching vibrations of the nitro group. For aliphatic nitro compounds, these are typically two strong and distinct bands:

-

Asymmetric N-O Stretch: ~1550 cm⁻¹

-

Symmetric N-O Stretch: ~1365 cm⁻¹

The intensity of these bands makes the nitro group readily identifiable.[8][9] Other expected absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of nitrocyclobutane is expected to show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern will be influenced by both the cyclobutane ring and the nitro group. Key fragmentation pathways likely include:

-

Loss of the nitro group: A prominent peak at m/z = 55, corresponding to the cyclobutyl cation ([C₄H₇]⁺), resulting from the cleavage of the C-N bond.

-

Loss of nitric oxide (NO): A peak at m/z = 71 ([C₄H₇O]⁺).

-

Ring cleavage: The strained cyclobutane ring can fragment to produce ethene (C₂H₄), leading to characteristic peaks at m/z = 28 and related fragments. This is a dominant pathway for unsubstituted cyclobutane.[10]

-

Loss of nitrous acid (HNO₂): This can occur via rearrangement, leading to a peak at m/z = 54.[11]

dot digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Plausible mass spectrometry fragmentation pathways for nitrocyclobutane.

Synthesis of Nitrocyclobutane

The synthesis of primary and secondary nitroalkanes is well-established. A common and effective method involves the nucleophilic substitution of an alkyl halide with a nitrite salt, known as the Victor Meyer reaction.

Synthesis from Cyclobutyl Halide

The most direct route to nitrocyclobutane is the reaction of a cyclobutyl halide (e.g., cyclobutyl bromide or iodide) with a nitrite salt. Silver nitrite (AgNO₂) is often the reagent of choice for preparing primary nitroalkanes as it minimizes the formation of the isomeric alkyl nitrite ester.[12]

Reaction: C₄H₇-Br + AgNO₂ → C₄H₇-NO₂ + AgBr

Causality of Reagent Choice: The silver(I) ion coordinates with the halogen atom of the alkyl halide, facilitating its departure. The ambident nitrite ion can attack via the nitrogen or an oxygen atom. In solvents of low polarity, the attack preferentially occurs through the nitrogen atom, leading to the desired nitroalkane. Using sodium nitrite in a polar aprotic solvent like DMF is an alternative but often yields more of the nitrite ester byproduct.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a generalized procedure based on the synthesis of primary nitroalkanes and should be optimized for nitrocyclobutane.[12]

-

Reaction Setup: In a round-bottom flask protected from light, suspend silver nitrite (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether).

-

Substrate Addition: Add a solution of cyclobutyl bromide (1.0 equivalent) in the same solvent dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the precipitation of silver bromide and by TLC or GC analysis to track the consumption of the starting halide. Reaction times can range from several hours to days.

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated silver salts. Wash the solid residue with fresh solvent.

-

Purification: Combine the filtrate and washings. The solvent can be removed by distillation. The resulting crude product, which may contain some cyclobutyl nitrite, is then purified by fractional distillation under reduced pressure.

dot digraph "Synthesis_Workflow" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General experimental workflow for the synthesis of nitrocyclobutane.

Chemical Properties and Reactivity

The chemical reactivity of nitrocyclobutane is a rich interplay between the strained ring and the versatile nitro group.

Thermal Stability and Decomposition

Nitrocyclobutane is an energetic compound, and its stability is a critical consideration.[1] Thermal analysis of nitroalkanes shows that they undergo significant exothermic decomposition at elevated temperatures.[5] The decomposition of nitrocycloalkanes is often initiated by the homolytic cleavage of the weak C-N bond, a process that is facilitated by the release of ring strain in the case of nitrocyclobutane.[13] The initial products are the cyclobutyl radical and nitrogen dioxide (•NO₂). Subsequent reactions can lead to ring-opening and the formation of gaseous products. Due to its high decomposition energy, care should be taken during handling, storage, and particularly during distillation.[5]

Reduction of the Nitro Group

A cornerstone of nitroalkane chemistry is the reduction of the nitro group to a primary amine. This transformation provides a synthetic route to cyclobutylamine, a valuable building block.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.[13][14] The reaction is highly effective for converting nitroalkanes to primary amines.

-

Metal-Acid Reductions: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective.[14] These methods are robust but can require harsh conditions and tedious work-ups.

Protocol: Catalytic Hydrogenation to Cyclobutylamine

This is a representative protocol for nitroalkane reduction and requires optimization.[14][15]

-

Setup: To a solution of nitrocyclobutane (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel, purge with an inert gas (N₂ or Ar), and then introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction's progress by hydrogen uptake or by TLC/GC-MS analysis.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Isolation: The filtrate contains the desired cyclobutylamine. The product can be isolated after solvent removal. If an acidic solvent was used or if the amine salt is formed, a basic work-up is required to liberate the free amine.

Ring-Opening Reactions

The significant ring strain of cyclobutane makes it susceptible to ring-opening reactions, particularly when activated by an electron-withdrawing group like the nitro moiety. These reactions can be initiated by nucleophiles, electrophiles, or thermally.

-

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-C bond. The presence of the nitro group on C1 makes the adjacent C2 and C4 carbons susceptible to nucleophilic attack, potentially leading to a 1,4-addition type ring-opening. While specific examples for nitrocyclobutane are not prevalent in the literature, donor-acceptor substituted cyclobutanes are known to undergo ring-opening with various nucleophiles under Lewis acid catalysis.[14][16]

Acidity of the α-Proton

The proton on the carbon bearing the nitro group (the α-proton) is acidic due to the strong electron-withdrawing nature of the -NO₂ group. Deprotonation with a base generates a stabilized carbanion known as a nitronate anion. This reactivity is the basis for C-C bond-forming reactions like the Henry (nitro-aldol) reaction.[17]

Safety and Handling

Nitrocyclobutane is classified as a highly flammable liquid and vapor.[4] Its energetic nature, stemming from both the nitro group and ring strain, means it may be sensitive to heat or shock, potentially leading to decomposition.[1] Appropriate safety precautions, including working in a well-ventilated fume hood, avoiding ignition sources, and wearing personal protective equipment (gloves, safety glasses), are essential. Due to its potential for exothermic decomposition, distillation should be performed with care, avoiding high temperatures and using appropriate safety shielding.

Conclusion

Nitrocyclobutane is a molecule that uniquely combines the high reactivity of a strained four-membered ring with the diverse chemical potential of a nitro group. Its physical properties are well-documented, and its spectroscopic signatures are predictable based on established principles. While specific, detailed reaction protocols for nitrocyclobutane are not extensively reported, its chemical behavior can be confidently inferred from the well-studied chemistry of both cyclobutanes and nitroalkanes. It serves as a potent intermediate for the synthesis of cyclobutylamine and is a candidate for strain-release-driven reactions. A thorough understanding of its properties, particularly its energetic nature and thermal stability, is crucial for its safe and effective application in chemical research and development.

References

-

Wikipedia. (2023). Ring strain. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13703976, Nitrocyclobutane. PubChem. Retrieved from [Link]

-

Averina, E., & Zefirov, N. (2009). Nitrocyclopropanes: Synthesis and properties. Russian Chemical Reviews, 78(10), 911-932. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds by nitrite substitution or nitration. Retrieved from [Link]

-

Krasnoperov, L. N., & Michael, J. V. (2025). A Theoretical Kinetic Study of Nitrocyclohexane Combustion: Thermal Decomposition Behavior and H-Atom Abstraction. The Journal of Physical Chemistry A. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

-

Arkivoc. (2007). Synthesis and Use of Nitrocyclopropane Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Nitro-cyclobutane. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Nitrobutane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Kobus, M., et al. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 12(18), 5635-5649. Retrieved from [Link]

-

Averina, E. B., et al. (2009). Nitrocyclopropanes: Synthesis and properties. Russian Chemical Reviews, 78(10), 911. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Rubino, F. M., & Pitton, M. (2012). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 23(7), 1257-1268. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

-

ResearchGate. (2022). Selective Reduction of Nitro-Compounds to Primary Amines by Nickel-Catalyzed Hydrosilylative reduction. Retrieved from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Reaction of nitro compounds with strong alkali?. Retrieved from [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Nitrocyclobutane | C4H7NO2 | CID 13703976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 11. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]

- 13. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]

- 14. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to Nitrocyclobutane (CAS 2625-41-4): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclobutane (CAS 2625-41-4) is a strained, cyclic nitroalkane of significant interest in synthetic organic chemistry and materials science.[1][2] Its unique structural combination of a high-energy four-membered ring and a versatile nitro functional group presents a compelling profile for advanced chemical synthesis. This guide provides a comprehensive technical overview of nitrocyclobutane, consolidating its known physicochemical properties, outlining its synthesis, detailing its expected spectral characteristics, and exploring its reactivity and potential applications, particularly within the realm of medicinal chemistry and drug development. The inherent ring strain and the reactivity of the nitro moiety make nitrocyclobutane a potentially valuable, yet under-explored, building block for novel molecular architectures.[3][4]

Introduction and Molecular Structure

Nitrocyclobutane is an organic compound featuring a cyclobutane ring substituted with a single nitro group.[1][2] The presence of the strained four-membered ring imparts distinct conformational and reactivity characteristics compared to its acyclic or larger-ring counterparts.[5] The nitro group, a potent electron-withdrawing moiety, further influences the molecule's electronic properties and reactivity, making it a versatile intermediate for a range of chemical transformations.[3][4]

The three-dimensional structure of the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation, which rapidly interconverts at room temperature. This conformational dynamism is a key determinant of its spectroscopic and reactive properties.

Physicochemical and Computed Properties

Nitrocyclobutane is typically a colorless to pale yellow liquid or solid, with its physical state being dependent on purity.[1][2] It is characterized by moderate solubility in organic solvents.[1][2] A summary of its key physical and computed properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 2625-41-4 | [6] |

| Molecular Formula | C₄H₇NO₂ | [6] |

| Molecular Weight | 101.10 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Boiling Point | 159.1 °C at 760 mmHg | [7] |

| Density | 1.13 g/cm³ | [7] |

| Flash Point | 62 °C | [7] |

| Topological Polar Surface Area | 45.8 Ų | [6] |

| XLogP3-AA | 0.9 | [6] |

| InChI | InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2 | [6] |

| SMILES | C1CC(C1)[O-] | [6] |

Synthesis of Nitrocyclobutane

A key synthesis of nitrocyclobutane is documented in the chemical literature, providing a foundational protocol for its preparation.

Referenced Synthetic Protocol

The synthesis of nitrocyclobutane has been reported in the journal Synthesis in 1986.[1][8][9]

While the full experimental details require access to the publication, the general strategies for synthesizing nitroalkanes often involve the reaction of an appropriate alkyl halide with a nitrite salt (e.g., silver nitrite) or the oxidation of a primary amine.[11] Given the starting material of cyclobutane derivatives, a plausible route would be the nucleophilic substitution of a cyclobutyl halide with a nitrite source.

General Workflow for Nitroalkane Synthesis from Alkyl Halides

The following diagram illustrates a generalized workflow for the synthesis of nitroalkanes from alkyl halides, a common and effective method.

Caption: Generalized workflow for the synthesis of nitrocyclobutane.

Spectral Properties and Characterization

Detailed spectral data for nitrocyclobutane is not widely available in public databases. However, based on the known spectral characteristics of the cyclobutane ring and the nitro functional group, a predictive analysis can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of nitrocyclobutane is expected to be complex due to the puckered nature of the ring and the influence of the nitro group.[5] The protons on the substituted carbon (C1) will be deshielded by the electron-withdrawing nitro group and are expected to resonate downfield. The protons on the other carbons (C2, C3, C4) will appear at higher field strengths.

-

Predicted ¹H NMR Assignments:

-

H1 (methine proton): Expected to be a multiplet in the range of 4.5-5.0 ppm.

-

H2, H4 (methylene protons adjacent to C1): Expected to be multiplets in the range of 2.5-3.0 ppm.

-

H3 (methylene protons opposite to C1): Expected to be a multiplet in the range of 1.8-2.2 ppm.

-

¹³C NMR: The carbon attached to the nitro group will be significantly deshielded. The unsubstituted cyclobutane carbon resonates at approximately 22.4 ppm.

-

Predicted ¹³C NMR Assignments:

-

C1 (carbon attached to -NO₂): Expected to be in the range of 75-85 ppm.

-

C2, C4 (carbons adjacent to C1): Expected to be in the range of 25-35 ppm.

-

C3 (carbon opposite to C1): Expected to be in the range of 15-20 ppm.

-

A ¹³C NMR spectrum for nitrocyclobutane is noted as being available from Wiley-VCH, which can be a valuable resource for definitive peak assignments.[6]

Infrared (IR) Spectroscopy

The IR spectrum of nitrocyclobutane will be dominated by the strong absorption bands of the nitro group.

-

Characteristic IR Absorptions:

Mass Spectrometry (MS)

The electron ionization mass spectrum of nitrocyclobutane is expected to show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern will likely involve the loss of the nitro group and fragmentation of the cyclobutane ring.

-

Predicted Fragmentation Pathways:

-

Loss of NO₂: A prominent peak at m/z = 55, corresponding to the cyclobutyl cation.

-

Loss of NO: A peak at m/z = 71.

-

Ring Cleavage: Fragmentation of the cyclobutane ring would lead to smaller fragments. For instance, the loss of ethylene (C₂H₄) from the cyclobutyl cation would result in a peak at m/z = 27.

-

Reactivity and Synthetic Utility

The reactivity of nitrocyclobutane is governed by both the strained cyclobutane ring and the versatile nitro group. It is known to be an energetic compound, with potential for decomposition under heat or shock.[1][2]

Reactions of the Nitro Group

The nitro group can undergo a variety of transformations, making nitrocyclobutane a valuable synthetic intermediate.

Caption: Key synthetic transformations of the nitro group in nitrocyclobutane.

-

Reduction to Amines: The nitro group can be readily reduced to a primary amine (cyclobutylamine) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C). This provides a direct route to an important class of compounds.

-

Nef Reaction: Treatment of nitrocyclobutane with a base to form the nitronate salt, followed by acidification, will yield cyclobutanone.[14] This reaction is a powerful method for converting a nitroalkane into a carbonyl compound.

-

Henry (Nitro-Aldol) Reaction: In the presence of a base, the α-proton of nitrocyclobutane is acidic and can be removed to form a nitronate anion. This anion can then act as a nucleophile in a carbon-carbon bond-forming reaction with aldehydes or ketones, known as the Henry reaction.[15]

Ring-Opening Reactions

The inherent strain of the cyclobutane ring can be exploited in ring-opening reactions, providing access to linear, functionalized molecules that might be difficult to synthesize otherwise.

Applications in Drug Development and Medicinal Chemistry

While specific applications of nitrocyclobutane in drug development are not extensively documented, its structural motifs—the cyclobutane ring and the nitro group—are of significant interest to medicinal chemists.[3][4]

-

The Cyclobutane Moiety: Cyclobutane rings are increasingly incorporated into drug candidates to improve their pharmacological properties.[5] They can act as bioisosteres for other groups, introduce conformational constraints, enhance metabolic stability, and improve binding to biological targets.[5]

-

The Nitro Group: Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[16][17][18] The nitro group can serve as a pharmacophore or as a synthetic handle for the introduction of other functional groups, such as amines, which are prevalent in pharmaceuticals.[3][4]

Given these characteristics, nitrocyclobutane represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its rigid, three-dimensional structure combined with the versatile reactivity of the nitro group could be leveraged in the design of new therapeutic agents.

Safety and Handling

Nitrocyclobutane is classified as a highly flammable liquid and vapor.[6] It is also known for its energetic properties and potential to decompose under heat or shock.[1][2]

-

GHS Classification:

-

Precautions:

Conclusion

Nitrocyclobutane, CAS 2625-41-4, is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained ring system and a reactive nitro group offers a plethora of opportunities for the construction of complex molecular architectures. While detailed experimental data for this specific molecule remains somewhat sparse in publicly accessible domains, a strong foundation of its properties, synthesis, and reactivity can be established from the available literature and an understanding of fundamental chemical principles. This guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview and highlighting the potential of nitrocyclobutane as a versatile building block for future innovation.

References

-

Synthesis, 1986 (10), 826-828. Available at: [Link]

-

PubChem. (n.d.). Nitrocyclobutane. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). α‐Nitrocycloalkanones, Synthesis, and Reactivity. Retrieved January 12, 2026, from [Link]

-

ChemSynthesis. (2025). 1-chloro-1-nitrocyclobutane. Retrieved January 12, 2026, from [Link]

-

Sukhorukov, A. Y., et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 623. [Link]

- Ballini, R., & Palmieri, A. (2021).

-

Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved January 12, 2026, from [Link]

-

Cas-query.com. (n.d.). Nitrocyclobutane CAS 2625-41-4. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved January 12, 2026, from [Link]

-

Abraham, R. J., et al. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(10), 835-844. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025). Antiviral and Antimicrobial Activities of New Nitrobutane Derivatives. Retrieved January 12, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 12, 2026, from [Link]

-

MDPI. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). Nitro-cyclobutane. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved January 12, 2026, from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 12, 2026, from [Link]

-

MDPI. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 12, 2026, from [Link]

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 12, 2026, from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved January 12, 2026, from [Link]

-

VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 12, 2026, from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved January 12, 2026, from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 12, 2026, from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Shining light on the nitro group: distinct reactivity and selectivity. Retrieved January 12, 2026, from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved January 12, 2026, from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved January 12, 2026, from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Methane, nitro-. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 12, 2026, from [Link]

Sources

- 1. nitro cyclobutane | 2625-41-4 [chemicalbook.com]

- 2. CAS 2625-41-4: nitro cyclobutane | CymitQuimica [cymitquimica.com]

- 3. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrocyclobutane | C4H7NO2 | CID 13703976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nitro cyclobutane | 2625-41-4 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. nitro cyclobutane | 2625-41-4 [amp.chemicalbook.com]

- 10. 硝基环丁烷_密度_沸点_分子量_硝基环丁烷CAS号【2625-41-4】_化源网 [chemsrc.com]

- 11. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Nef Reaction [organic-chemistry.org]

- 15. Henry Reaction [organic-chemistry.org]

- 16. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Nitrocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclobutane (C₄H₇NO₂), a strained cyclic nitroalkane, presents a unique confluence of a puckered four-membered carbocycle and a potent electron-withdrawing nitro group. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the nuanced conformational landscape of the cyclobutane ring and its influence on the molecule's reactivity. Furthermore, this document provides detailed, field-proven protocols for its synthesis and a key chemical transformation—the reduction of the nitro group to the corresponding amine. Safety considerations and handling procedures are also thoroughly addressed. While direct applications of nitrocyclobutane in drug development are not yet widely documented, its structural motifs—the cyclobutane ring as a rigid scaffold and the nitro group as a versatile chemical handle—are of significant interest in medicinal chemistry. This guide serves as a foundational resource for researchers seeking to explore the potential of this energetic and reactive molecule in synthetic and pharmaceutical applications.

Molecular Identity and Physicochemical Properties

Nitrocyclobutane is a cyclic organic compound characterized by a four-membered cyclobutane ring to which a nitro group (-NO₂) is attached. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.10 g/mol | [1] |

| CAS Number | 2625-41-4 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 159.1 °C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 61.7 °C | [2] |

| InChI | InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2 | [1] |

| SMILES | C1CC(C1)N(=O)=O | [1] |

Nitrocyclobutane is recognized for its energetic properties, making it a compound of interest in materials science, particularly in the field of explosives and propellants.[1] Its reactivity is largely dictated by the inherent ring strain of the cyclobutane moiety and the strong electron-withdrawing nature of the nitro group.[1] It exhibits moderate solubility in organic solvents.[1]

Molecular Structure and Conformational Analysis

The structural uniqueness of nitrocyclobutane arises from the non-planar, puckered conformation of the cyclobutane ring. This puckering is a strategy to alleviate the torsional strain that would be present in a planar conformation due to eclipsing interactions between adjacent C-H bonds.[3][4] The cyclobutane ring exists in a dynamic equilibrium between two equivalent "butterfly" conformations.[5]

In substituted cyclobutanes, the substituent can occupy either an axial or an equatorial position on the puckered ring. The conformational preference is determined by steric and electronic factors. For nitrocyclobutane, the conformational equilibrium between the axial and equatorial conformers of the nitro group is a key determinant of its reactivity and spectroscopic properties.

Caption: Conformational equilibrium of nitrocyclobutane.

Note: The DOT script above is a template. Actual images of the conformers would need to be generated and linked for a visual representation.

Spectroscopic Characterization

The structural features of nitrocyclobutane can be elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of nitrocyclobutane is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. For aliphatic nitro compounds, these bands typically appear around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of unsubstituted cyclobutane shows a single peak at approximately 22.4 ppm, indicating the equivalence of all four carbon atoms.[5] In nitrocyclobutane, the carbon atom bonded to the nitro group (C1) would be significantly downfield due to the deshielding effect of the nitro group. The other carbon atoms (C2, C3, and C4) would appear at higher fields. SpectraBase indicates the availability of a ¹³C NMR spectrum for nitrocyclobutane, though specific chemical shift values were not retrieved in the search.[7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of nitrocyclobutane is expected to show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) to give a prominent peak at m/z 55, corresponding to the cyclobutyl cation. Further fragmentation of the cyclobutane ring could lead to the formation of smaller ions. A common fragmentation pathway for cyclic compounds is the loss of ethene (C₂H₄, 28 Da), which could lead to a peak at m/z 27 from the cyclobutyl cation.[8]

Caption: Plausible MS fragmentation of nitrocyclobutane.

Synthesis and Reactivity

Synthesis of Nitrocyclobutane

While a specific, detailed experimental protocol for the synthesis of nitrocyclobutane was not found in the searched literature, a general and plausible approach involves the nitration of a suitable cyclobutane precursor. One common method for the synthesis of nitroalkanes is the reaction of an alkyl halide with a nitrite salt, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂).[9]

Hypothetical Synthetic Protocol (Adaptable):

Reaction: Cyclobutyl Bromide to Nitrocyclobutane

Caption: Synthesis of nitrocyclobutane from cyclobutyl bromide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclobutyl bromide (1.0 eq) in a suitable aprotic solvent such as diethyl ether or acetonitrile.

-

Addition of Nitrating Agent: Add finely powdered silver nitrite (AgNO₂, 1.1 eq) to the solution. The reaction mixture should be protected from light, as silver salts can be light-sensitive.

-

Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., reflux) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated silver bromide.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude nitrocyclobutane can be further purified by fractional distillation under reduced pressure.

Causality behind Experimental Choices:

-

Solvent: An aprotic solvent is chosen to avoid solvolysis of the alkyl halide and to facilitate the nucleophilic substitution reaction.

-

Silver Nitrite: Silver nitrite is often preferred over sodium nitrite for the synthesis of primary and secondary nitroalkanes as it tends to give a higher yield of the nitroalkane over the isomeric alkyl nitrite.

-

Purification: Fractional distillation is a suitable method for purifying the liquid product, separating it from any remaining starting material and byproducts.

Key Reactions: Reduction to Cyclobutylamine

A synthetically valuable transformation of nitrocyclobutane is its reduction to cyclobutylamine. This primary amine is a useful building block in organic synthesis. The reduction of aliphatic nitro compounds can be achieved using various reagents.[10] Catalytic hydrogenation is a common and efficient method.[6]

Experimental Protocol: Reduction of Nitrocyclobutane

Reaction: Nitrocyclobutane to Cyclobutylamine

Caption: Reduction of nitrocyclobutane to cyclobutylamine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of nitrocyclobutane (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation flask, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Connect the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can also be monitored by TLC or GC-MS.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude cyclobutylamine can be purified by distillation.

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.

-

Solvent: Alcohols like ethanol or methanol are good solvents for both the starting material and the catalyst and are inert under the reaction conditions.

-

Hydrogen Pressure: While atmospheric pressure of hydrogen is often sufficient, higher pressures can accelerate the reaction rate.

Applications in Drug Development

While specific examples of nitrocyclobutane being directly incorporated into drug candidates are not prevalent in the literature, its constituent motifs are of significant interest to medicinal chemists.

-

The Cyclobutane Ring: The rigid, puckered nature of the cyclobutane ring makes it an attractive scaffold in drug design.[4] It can serve as a bioisostere for other groups, improve metabolic stability, and provide a three-dimensional framework for orienting pharmacophoric groups to optimize binding to biological targets.[11]

-

The Nitro Group: The nitro group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group that can modulate the electronic properties of a molecule.[12] Furthermore, the nitro group can be reduced to an amino group, which is a common pharmacophore and a key functional group for further synthetic modifications.[13] Nitro-containing compounds have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[14]

The combination of a strained cyclobutane ring and a reactive nitro group in nitrocyclobutane makes it a potentially valuable, yet underexplored, building block for the synthesis of novel, conformationally constrained, and biologically active molecules.

Safety and Handling

Nitrocyclobutane is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Flammable liquids: Category 2 (Highly flammable liquid and vapor)[15]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Store in a well-ventilated place. Keep cool.

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicity:

Specific LD50 data for nitrocyclobutane were not found in the searched literature. However, related short-chain nitroalkanes are known to be toxic. For example, the oral LD50 for nitromethane in rats is 1478 mg/kg, for nitroethane it is 1256 mg/kg, and for 1-nitropropane it is 506 mg/kg. It is prudent to handle nitrocyclobutane with the assumption of similar or greater toxicity.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

-

Given its energetic nature, avoid shock, friction, and heat.

Conclusion

Nitrocyclobutane is a molecule of significant interest due to its unique structural and electronic properties. The interplay between the strained, puckered cyclobutane ring and the electron-withdrawing nitro group results in a compound with notable reactivity and energetic characteristics. While its direct application in drug discovery is yet to be fully explored, its potential as a versatile building block for the synthesis of novel, conformationally restricted molecules is considerable. This guide provides a comprehensive foundation of its molecular structure, properties, synthesis, and reactivity, intended to facilitate further research and application of this intriguing compound.

References

Sources

- 1. CAS 2625-41-4: nitro cyclobutane | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. baranlab.org [baranlab.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nitromethane | CH3NO2 | CID 6375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Energetic Properties and Reactivity of Nitrocyclobutane

Abstract

Nitrocyclobutane (C₄H₇NO₂), a strained cyclic nitroalkane, presents a unique intersection of ring strain and energetic functionalization. This technical guide provides a comprehensive analysis of its energetic properties, reactivity, and synthetic pathways, tailored for researchers, scientists, and professionals in the fields of energetic materials and drug development. By synthesizing available experimental data and theoretical insights, this document aims to serve as a foundational resource for understanding and harnessing the chemical potential of this intriguing molecule. We delve into its thermochemical properties, explore its decomposition pathways, and detail its characteristic reactions, offering a scientifically grounded perspective on its behavior. This guide also includes detailed experimental considerations and safety protocols to ensure the responsible handling and application of nitrocyclobutane in a research setting.

Introduction: The Significance of Strained Energetic Molecules

The pursuit of advanced energetic materials with tailored performance and sensitivity profiles has led to a growing interest in molecules that combine high-energy functional groups with strained ring systems. The inherent ring strain in small cycloalkanes, such as cyclobutane, contributes significantly to the overall enthalpy of formation of their derivatives. When a nitro group, a well-known energetic functional group, is introduced onto such a strained scaffold, the resulting molecule, like nitrocyclobutane, is of considerable interest for its potential energetic properties.[1]

The cyclobutane ring exists in a puckered conformation to minimize eclipsing interactions between its hydrogen atoms. This deviation from planarity results in significant angle and torsional strain, making the ring susceptible to opening reactions. The introduction of a powerful electron-withdrawing nitro group further influences the ring's electronic structure and reactivity, making nitrocyclobutane a versatile intermediate in organic synthesis. This guide will explore the synthesis, energetic characteristics, and chemical behavior of nitrocyclobutane, providing a detailed resource for its application in both energetic materials science and synthetic organic chemistry.

Synthesis of Nitrocyclobutane

The synthesis of nitrocyclobutane can be achieved through several methodologies, primarily involving the introduction of a nitro group onto a pre-existing cyclobutane framework or the construction of the nitro-substituted ring.

Nitration of Cyclobutane Derivatives

Direct nitration of cyclobutane is often challenging due to the ring's susceptibility to opening under harsh nitrating conditions. A more common approach involves the nucleophilic substitution of a suitable leaving group on the cyclobutane ring with a nitrite salt.

Experimental Protocol: Synthesis of Nitrocyclobutane from Cyclobutyl Bromide

-

Reaction Principle: This method relies on the nucleophilic displacement of a bromide ion from cyclobutyl bromide by a nitrite ion. Silver nitrite is often employed due to the favorable precipitation of silver bromide, which drives the reaction to completion.

-

Materials:

-

Cyclobutyl bromide

-

Silver nitrite (AgNO₂)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend silver nitrite (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve cyclobutyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclobutyl bromide solution dropwise to the stirred suspension of silver nitrite over 30 minutes.

-

After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated silver bromide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude nitrocyclobutane by fractional distillation under reduced pressure to yield the final product.

-

Cycloaddition Reactions

[2+2] cycloaddition reactions between a nitroalkene and an alkene can, in principle, form a nitrocyclobutane ring. However, the regioselectivity and stereoselectivity of these reactions can be challenging to control.

Caption: Synthetic routes to nitrocyclobutane.

Energetic Properties of Nitrocyclobutane

The energetic properties of nitrocyclobutane are of primary interest in the field of explosives and propellants. These properties are largely dictated by its heat of formation, density, and the energy released upon decomposition.

Physical and Thermochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [2] |

| Molecular Weight | 101.10 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Density (predicted) | ~1.13 g/cm³ | [4] |

| Heat of Formation (gas, predicted) | Data not explicitly found | |

| Detonation Velocity (predicted) | Data not explicitly found | |

| Detonation Pressure (predicted) | Data not explicitly found |

Note: The absence of publicly available, experimentally verified energetic data for nitrocyclobutane highlights an area for future research. Computational studies using density functional theory (DFT) and other ab initio methods could provide valuable theoretical estimates for these properties.[5][6]

Factors Influencing Energetic Performance

-

Ring Strain: The inherent strain energy of the cyclobutane ring contributes positively to the heat of formation, increasing the energy content of the molecule.

-

Nitro Group: The nitro group is a classic energetic functional group, providing a significant source of oxygen for combustion and contributing to a high heat of detonation.

-

Oxygen Balance: The oxygen balance (Ω) is a key indicator of the efficiency of an explosive. A more positive or zero oxygen balance generally correlates with higher energy release. For nitrocyclobutane (C₄H₇NO₂), the oxygen balance is -142.4%, indicating a significant oxygen deficiency for complete combustion to CO₂ and H₂O.

Reactivity of Nitrocyclobutane

The reactivity of nitrocyclobutane is governed by the interplay between the strained cyclobutane ring and the electron-withdrawing nitro group.

Acidity of α-Hydrogens and Nitronate Formation

The hydrogen atom on the carbon bearing the nitro group (the α-hydrogen) is significantly acidic due to the strong electron-withdrawing nature of the nitro group. This allows for deprotonation by a base to form a resonance-stabilized nitronate anion.[7] This nitronate is a key reactive intermediate in many of the characteristic reactions of nitroalkanes.

Caption: Equilibrium of nitrocyclobutane and its nitronate anion.

Ring-Opening Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, such as thermal stress or in the presence of certain reagents. The presence of the nitro group can influence the regioselectivity of these reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a synthetic route to cyclobutylamine. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).

Experimental Protocol: Reduction of Nitrocyclobutane to Cyclobutylamine

-

Reaction Principle: Catalytic hydrogenation reduces the nitro group to an amine without affecting the cyclobutane ring.

-

Materials:

-

Nitrocyclobutane

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source

-

Parr shaker or similar hydrogenation apparatus

-

-

Procedure:

-

In a pressure-resistant reaction vessel, dissolve nitrocyclobutane (1.0 equivalent) in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst (typically 5-10 mol% palladium).

-

Seal the vessel and purge with an inert gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude cyclobutylamine.

-

Purify the product by distillation or by conversion to a salt followed by recrystallization.

-

Thermal Decomposition

The thermal decomposition of nitrocyclobutane is a critical aspect of its energetic character. While specific experimental studies on the thermal decomposition of nitrocyclobutane are scarce, the decomposition of other nitroalkanes and cyclobutane itself provides a basis for predicting its behavior.[8][9] The initial step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule.[10]

Proposed Decomposition Pathways:

-

C-NO₂ Bond Homolysis: This pathway would generate a cyclobutyl radical and nitrogen dioxide (NO₂). The subsequent reactions of these highly reactive species would lead to a complex mixture of gaseous products.

-

Ring Opening: The strained cyclobutane ring could undergo thermal ring-opening to form a diradical species, which could then rearrange or fragment. The presence of the nitro group would likely influence the stability and subsequent reactions of these intermediates.

Caption: Potential thermal decomposition pathways for nitrocyclobutane.

Safety and Handling

Nitrocyclobutane is an energetic material and should be handled with appropriate safety precautions.[3] It is classified as a flammable liquid.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

-

Scale: When working with energetic materials for the first time, it is prudent to start with small-scale reactions.

Conclusion and Future Outlook

Nitrocyclobutane stands as a molecule of significant interest at the nexus of energetic materials and synthetic chemistry. Its unique combination of a strained cyclobutane ring and an energetic nitro group imparts a rich and complex reactivity profile. While this guide has synthesized the current understanding of its synthesis, properties, and reactions, it also highlights the need for further experimental and theoretical investigation. Specifically, the acquisition of precise thermochemical and detonation data for nitrocyclobutane is crucial for a comprehensive assessment of its energetic potential. Further exploration of its decomposition mechanisms under various stimuli will also be invaluable. As synthetic methodologies continue to advance, the controlled functionalization of the nitrocyclobutane scaffold could open new avenues for the design of novel energetic materials and complex molecular architectures for pharmaceutical applications.

References

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

- Ballini, R., & Palmieri, A. (2021).

-

Wiley Online Library. (n.d.). Nitroalkanes: Synthesis, Reactivity, and Applications. Retrieved from [Link]

-

Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 103. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13703976, Nitrocyclobutane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-nitrobutane. Retrieved from [Link]

- Brill, T. B., & Thynell, S. T. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives (WL-TR-93-7058).

-

ResearchGate. (n.d.). Thermodynamic and Propulsive Characterization of Nitro-Substituted Quadricyclane. Retrieved from [Link]

- Lammertsma, K., & Smith, B. J. (2009). Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of C3H6−n(NO2)n (n = 3–6). EngagedScholarship@CSU.

- Curtiss, L. A., & Bauschlicher, C. W., Jr. (2001). Recent Advances in Computational Thermochemistry and Challenges for the Future. Annual Review of Physical Chemistry, 52, 467-499.

- Chatzopoulou, F., & Kokotos, G. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Molecules, 25(15), 3494.

- Li, Y., & Truhlar, D. G. (2018). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. The Journal of Physical Chemistry A, 122(1), 356-366.

- Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Journal of Thermal Analysis and Calorimetry, 72(2), 475-484.

-

ResearchGate. (n.d.). A Theoretical Kinetic Study of Nitrocyclohexane Combustion: Thermal Decomposition Behavior and H-Atom Abstraction. Retrieved from [Link]

-

PacSci EMC. (n.d.). Properties of Selected High Explosives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-nitrobutane. Retrieved from [Link]

-

ResearchGate. (n.d.). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. Retrieved from [Link]

- Yang, M., Liao, C., Tang, C., Zhang, P., Huang, Z., & Li, J. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. Physical Chemistry Chemical Physics, 23(8), 4785-4796.

-

ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

-

Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved from [Link]

-

ResearchGate. (n.d.). Additional nitro group enhances stability in TATNB energetic compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. Retrieved from [Link]

-

NIST. (n.d.). Benzene, nitro-. Retrieved from [Link]

- Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 75(8), 1963-1966.

-

Wang, R., Li, H., Cheng, G., & Liu, Y. (2019). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][11][12]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 24(18), 3298.

-

ResearchGate. (n.d.). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. Retrieved from [Link]

- Pritchard, H. O., & Trotman-Dickenson, A. F. (1955). The Thermal Decomposition of Cyclobutane. Journal of the Chemical Society (Resumed), 474-477.

-

ResearchGate. (n.d.). Theoretical investigation on the reaction kinetics of NO2 with cyclopentane, cyclopentene and cyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). A Computational Study of the Interactions among the Nitro Groups in Octanitrocubane. Retrieved from [Link]

-

ResearchGate. (n.d.). Velocity of detonation versus reciprocal charge diameter for the 50/50 trinitrotoluene/ammonium nitrate mixture. Retrieved from [Link]

-

Defense Technical Information Center. (1995). Structure and Properties of Energetic Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Detonation properties of hydrazine nitrate. Retrieved from [Link]

Sources

- 1. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrocyclobutane | C4H7NO2 | CID 13703976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2625-41-4: nitro cyclobutane | CymitQuimica [cymitquimica.com]

- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 5. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Nitrocyclohexane | C6H11NO2 | CID 14285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. books.google.cn [books.google.cn]

The Thermal Stability and Decomposition of Nitrocyclobutane: A Mechanistic and Methodological Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclobutane, an energetic material of interest, presents unique challenges and opportunities in the study of thermal decomposition. This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition pathways of nitrocyclobutane. In the absence of direct experimental literature for this specific molecule, this paper synthesizes findings from analogous aliphatic nitro compounds to propose primary decomposition mechanisms, including C-NO₂ bond homolysis and nitrous acid (HONO) elimination. Detailed, step-by-step experimental protocols are presented to facilitate the investigation of these pathways using established analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers initiating studies into the thermal behavior of nitrocyclobutane and other strained-ring nitroalkanes, providing both a theoretical framework and practical methodologies for investigation.

Introduction: The Energetic Nature of Nitrocyclobutane

Nitrocyclobutane (C₄H₇NO₂) is a cyclic organic molecule featuring a four-membered carbon ring with a nitro group (-NO₂) substituent.[1] Its energetic properties, stemming from the combination of the strained cyclobutane ring and the oxidizing nitro group, make it a subject of interest in materials science and energetic materials research.[1] Understanding the thermal stability and decomposition of such molecules is paramount for safe handling, storage, and potential application. Thermal decomposition is a chemical breakdown of a substance induced by heat, and for energetic materials, this process can be highly exothermic, potentially leading to thermal runaway or explosion.[2]

The decomposition of aliphatic nitro compounds is a well-studied field, with research indicating two primary competing initial pathways: homolytic cleavage of the C-NO₂ bond and the elimination of nitrous acid (HONO).[3] The prevalence of each pathway is influenced by the molecular structure and the reaction conditions. This guide will extrapolate from the established knowledge of simpler nitroalkanes to propose the likely decomposition mechanisms for nitrocyclobutane and provide robust experimental protocols to validate these hypotheses.

Proposed Decomposition Mechanisms of Nitrocyclobutane

Based on extensive literature on the thermal decomposition of aliphatic nitro compounds, two primary initiation pathways are proposed for nitrocyclobutane upon heating.[3]

Pathway A: C-NO₂ Bond Homolysis

The homolytic cleavage of the carbon-nitro bond is a common primary step in the decomposition of many nitro compounds.[4][5] This process involves the symmetrical breaking of the C-NO₂ bond, where each atom retains one of the bonding electrons, leading to the formation of two radical species: a cyclobutyl radical and a nitrogen dioxide radical.

C₄H₇NO₂ → •C₄H₇ + •NO₂

This initiation step is typically followed by a cascade of secondary reactions involving these highly reactive radical species, leading to a complex mixture of smaller gaseous products. The cyclobutyl radical can undergo further fragmentation and rearrangement, while nitrogen dioxide can participate in various oxidation reactions.

Pathway B: Nitrous Acid (HONO) Elimination

An alternative pathway, particularly for nitroalkanes with a hydrogen atom on the carbon adjacent to the nitro group, is the intramolecular elimination of nitrous acid (HONO).[6][7] This concerted reaction proceeds through a five-membered cyclic transition state, resulting in the formation of cyclobutene and nitrous acid.

C₄H₇NO₂ → C₄H₆ + HONO

The nitrous acid formed is unstable and can further decompose, contributing to the overall reaction complexity.[8] The subsequent decomposition of HONO can influence the overall reaction kinetics and product distribution.

Experimental Investigation of Nitrocyclobutane Decomposition

To elucidate the actual decomposition pathways and quantify the thermal stability of nitrocyclobutane, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a comprehensive understanding of its thermal behavior.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for screening the thermal stability of energetic materials.[9][10]

-

Sample Preparation: Accurately weigh 1-3 mg of nitrocyclobutane into a high-pressure gold-plated crucible.[11][12]

-

Crucible Sealing: Hermetically seal the crucible in an inert atmosphere (e.g., nitrogen or argon) to prevent premature evaporation and oxidation.[12]

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

-

Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min).[9]

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of the exothermic decomposition from the DSC thermogram.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

-

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of nitrocyclobutane into an appropriate TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.[13]

-

Data Analysis:

-

Analyze the TGA curve to identify the temperature ranges of mass loss.

-

Calculate the percentage of mass lost at each stage of decomposition.

-